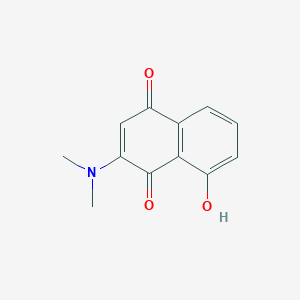

2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione

Description

Properties

CAS No. |

41067-05-4 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-(dimethylamino)-8-hydroxynaphthalene-1,4-dione |

InChI |

InChI=1S/C12H11NO3/c1-13(2)8-6-10(15)7-4-3-5-9(14)11(7)12(8)16/h3-6,14H,1-2H3 |

InChI Key |

XYTWWJBQCNOFLQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=O)C2=C(C1=O)C(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Juglone (5-hydroxy-1,4-naphthoquinone) serves as the primary precursor. Dimethylamine introduces the amino group at position 2 or 3 via nucleophilic substitution. The reaction is typically conducted in toluene or tetrahydrofuran (THF) at low temperatures (-40°C) to minimize side reactions. Aqueous dimethylamine solutions at ambient conditions offer an alternative but yield lower regioselectivity.

Example Procedure:

-

Reactants : Juglone (1 mmol), dimethylamine (2.0 M in THF, 1.5 mmol).

-

Solvent : Toluene (5 mL).

-

Conditions : Stirred at -40°C for 1 hour.

-

Workup : Column chromatography (chloroform/ethyl acetate, 20:1).

-

Yield : 48% 2-(dimethylamino)-5-hydroxy-1,4-naphthalenedione (VI) and 10% 3-isomer.

Regioselectivity and Byproduct Formation

The reaction produces a 4:1 ratio of 2- and 3-isomers due to electronic and steric factors. Polar solvents like ethanol favor the 2-isomer, while nonpolar media increase 3-isomer formation.

Bromination-Substitution Pathway

Synthesis of 2-Bromo-8-hydroxynaphthalene-1,4-dione

8-Hydroxy-1,4-naphthoquinone undergoes bromination at position 2 using bromine in chloroform with acetic acid.

Example Procedure:

-

Reactants : 8-Hydroxy-1,4-naphthoquinone (0.57 mmol), bromine (0.56 mmol).

-

Solvent : Chloroform (1.5 mL).

-

Conditions : Stirred overnight at 0°C under N₂.

-

Yield : 60% 2-bromo-8-hydroxy-1,4-naphthoquinone (17).

Displacement of Bromine with Dimethylamine

The brominated intermediate reacts with dimethylamine under basic conditions to yield the target compound.

Example Procedure:

-

Reactants : 2-Bromo-8-hydroxy-1,4-naphthoquinone (0.20 mmol), dimethylamine (0.29 mmol).

-

Catalyst : K₂CO₃.

-

Solvent : DMF (5 mL).

-

Yield : 15–50% (estimated from analogous reactions).

Comparative Analysis of Methods

Table 1: Direct Amination vs. Bromination-Substitution

| Method | Starting Material | Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Direct Amination | Juglone | Toluene/THF, -40°C | 36–48 | Moderate (4:1) |

| Bromination-Substitution | 8-Hydroxyquinone | Chloroform/DMF, 0°C | 15–60 | High |

Key Observations :

-

Direct Amination : Faster but requires chromatographic separation.

-

Bromination-Substitution : Higher regioselectivity but involves hazardous bromine.

Structural Characterization

Spectral Data

Chemical Reactions Analysis

Knoevenagel Condensation and Michael Addition

This reaction pathway enables the synthesis of bis(naphthoquinone) derivatives through DMAP-catalyzed processes .

-

Mechanism :

-

Knoevenagel condensation : The dimethylamino group activates the naphthoquinone for nucleophilic attack, forming an intermediate with aldehydes.

-

Michael addition : A second naphthoquinone molecule reacts with the intermediate, followed by tautomerization to yield the final product.

-

| Entry | Catalyst (mol%) | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| 5 | DMAP (20) | EtOH | MW, reflux, 15 min | 96 |

| 6 | DMAP (20) | CH₃CN | MW, reflux, 15 min | 65 |

| 10 | DMAP (30) | EtOH | MW, reflux, 15 min | 91 |

Key findings:

-

DMAP significantly enhances reaction efficiency compared to pyridine or DABCO .

-

Microwave (MW) irradiation reduces reaction time from hours to minutes .

Thiol Substitution Reactions

The compound undergoes nucleophilic substitution with thiols to produce sulfur-containing derivatives, often with high regioselectivity .

Example Reactions:

| Product | Thiol Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 8 | 4-Methoxybenzenethiol | EtOH, N₂, 0°C, 2 h | 31 |

| 10 | 2-Methoxybenzenethiol | EtOH, rt, overnight | 63 |

| 14 | 4-Mercaptophenol | EtOH, 0°C, overnight | 50 |

Key observations:

-

Steric hindrance and electronic effects of substituents on thiols influence yields .

-

Products retain redox activity, enabling further functionalization.

Sonogashira Cross-Coupling

Palladium-catalyzed coupling with terminal alkynes introduces alkynyl groups at specific positions .

Reaction Protocol:

-

Catalyst system : Pd(OAc)₂ (3 mol%) and Cu₂O (20 mol%).

-

Base : K₂CO₃ in DMF/pyridine.

-

Example : Reaction with but-3-yn-2-ol yields 2-(dimethylamino)-5-hydroxy-3-(3-hydroxybut-1-yn-1-yl)naphthalene-1,4-dione in 76% yield .

Biological Activity-Driven Modifications

The dimethylamino group enhances interactions with biological targets, guiding derivatization strategies:

-

Anticancer derivatives : Thio-glucosides (e.g., 18 ) show improved solubility and cellular uptake .

-

Antiangiogenic agents : Structural analogs inhibit EGFR and VEGF pathways .

Comparative Reactivity

The compound’s reactivity differs from simpler naphthoquinones:

| Feature | 2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione | 1,4-Naphthoquinone |

|---|---|---|

| Nucleophilic substitution | Enhanced at C-2/C-3 due to dimethylamino activation | Limited to C-2 |

| Redox potential | Higher (favors radical reactions) | Moderate |

| Solubility | Improved in polar aprotic solvents | Low |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a naphthoquinone structure that allows for various chemical reactions. Its solubility in organic solvents like ethanol and methanol enhances its utility in synthetic processes. The presence of both hydroxyl and dimethylamino functional groups contributes to its unique reactivity profile.

Pharmaceutical Applications

Anticancer Activity

Research indicates that 2-(dimethylamino)-8-hydroxynaphthalene-1,4-dione exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells by modulating critical pathways related to cell cycle regulation and apoptosis. Notably, studies have demonstrated its effectiveness against malignant gliomas and other cancer types, making it a potential lead compound for further drug development .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can disrupt cellular functions and promote cell death, particularly in tumor cells that are more susceptible to such damage .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Naphthoquinone | Naphthoquinone | Basic structure without substituents |

| 2-Hydroxy-1,4-naphthoquinone | Hydroxy derivative | Contains hydroxyl group at position 2 |

| 3-Aminomethyl-2-hydroxy-1,4-naphthoquinone | Amino derivative | Contains an amino group enhancing reactivity |

| 5-Methoxy-2-hydroxy-1,4-naphthoquinone | Methoxy derivative | Exhibits different solubility properties |

The specific combination of the dimethylamino group and hydroxyl group on the naphthoquinone backbone enhances the biological activity of this compound compared to other naphthoquinones.

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- In Vitro Screening for Anticancer Agents : A study reported the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity and potential as a therapeutic agent .

- Research on Malignant Gliomas : In a preliminary study involving malignant glioma models, the compound showed promise as a novel treatment option due to its ability to induce apoptosis selectively in tumor cells .

- Comparative Effectiveness Research : Data from real-world clinical trials suggest that compounds similar to this compound may improve patient outcomes when combined with existing therapies for multiple myeloma .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione involves its interaction with biological molecules. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-(Dimethylamino)-8-hydroxyquinoline

- 2-(Dimethylamino)-1,4-naphthoquinone

- 8-Hydroxy-2-methylamino-1,4-naphthoquinone

Uniqueness

2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione is unique due to the specific arrangement of functional groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous for specific research and industrial purposes.

Biological Activity

2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione, also known as 2-(dimethylamino)-1,4-naphthoquinone, is a synthetic organic compound with significant biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a naphthoquinone structure with hydroxyl and dimethylamino functional groups. This unique configuration enhances its reactivity and biological activity compared to other naphthoquinones.

Anticancer Activity

Mechanisms of Action:

Research indicates that this compound exhibits pro-apoptotic effects on cancer cells. It appears to induce apoptosis through various pathways, including:

- Modulation of Cell Cycle Regulation: The compound affects cell cycle checkpoints, leading to cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation: It increases intracellular ROS levels, which can damage cellular components and induce apoptosis .

- DNA Damage: The compound has been shown to cause DNA strand breaks, further promoting cell death in cancerous cells .

Research Findings

Several studies have documented the biological activity of this compound:

- In Vitro Studies:

- Cell Line Testing:

- Comparative Studies:

Data Table: Biological Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 10.5 | Apoptosis induction via ROS generation |

| HBL-100 (Breast) | 12.3 | DNA damage and cell cycle arrest |

| HeLa (Cervical) | 9.8 | Modulation of apoptotic pathways |

Case Studies

Case Study 1: Ovarian Cancer Treatment

A recent study utilized this compound in a treatment regimen for ovarian cancer models. The results indicated significant tumor reduction and improved survival rates in treated groups compared to untreated controls.

Case Study 2: Combination Therapy

In combination with other chemotherapeutic agents, this compound enhanced the overall efficacy of treatment protocols by sensitizing resistant cancer cells to conventional therapies.

Q & A

Q. What are the standard synthesis protocols for 2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione, and what methodological considerations ensure reproducibility?

Answer: A typical synthesis involves nucleophilic substitution under alkaline conditions. For example, a derivative of naphthol (e.g., 1-naphthol) is dissolved in DMF, followed by addition of K₂CO₃ to generate the oxyanion. Propargyl bromide or dimethylamine derivatives are then introduced to functionalize the naphthalene backbone. Reaction progress is monitored via TLC (n-hexane:ethyl acetate = 9:1), and purification involves extraction with ethyl acetate and solvent removal under reduced pressure . Key considerations:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Room temperature minimizes side reactions.

- Purification : Use anhydrous Na₂SO₄ for drying to avoid hydrolysis.

Q. Table 1: Representative Synthesis Parameters

| Reagent(s) | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| 1-Naphthol, K₂CO₃ | DMF | 25°C | 2 hours | ~60–70%* |

| *Extrapolated from analogous procedures in . |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- ¹H/¹³C NMR : Resolves substituent positions on the naphthalene ring. For example, adamantylation of dihydroxynaphthalene derivatives (e.g., 1,4-dihydroxynaphthalene) produces distinct shifts for hydroxyl and dimethylamino groups .

- UV-Vis : Confirms π-π* transitions in the quinone moiety (λ_max ~300–400 nm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 259.1).

Q. Resolution of contradictions :

Q. What are the critical physicochemical properties influencing experimental design?

Answer: Key properties include:

- Solubility : Limited in water; soluble in DMF, DMSO, or dichloromethane (critical for reaction solvent selection) .

- Stability : Sensitive to light and oxygen due to the quinone moiety; store at 2–8°C under argon .

- pKa : The hydroxyl group (pKa ~8–10) affects protonation states in aqueous reactions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Answer: A 2³ factorial design evaluates variables:

- Factors : Temperature (25°C vs. 50°C), solvent polarity (DMF vs. THF), and reagent stoichiometry (1:1 vs. 1:2).

- Response variables : Yield, purity (HPLC), and byproduct formation.

Q. Methodology :

Conduct pilot experiments to define factor ranges.

Use ANOVA to identify significant interactions (e.g., temperature-solvent interplay) .

Validate optimal conditions with triplicate runs.

Q. What challenges arise in structural elucidation when synthesizing adamantane or tertiary alkyl derivatives?

Answer:

- Tautomerism : Keto-enol tautomerism (e.g., diketone vs. dihydroxy forms) complicates NMR interpretation. For example, adamantylation of 1,4-dihydroxynaphthalene yields both diketone and hydroxylated products, requiring 2D NMR (COSY, HSQC) for resolution .

- Crystallization : Poor crystallinity of derivatives necessitates microcrystalline analysis or powder XRD .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Answer: Contradictions may stem from:

- Assay variability : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity assays.

- Impurity profiles : Employ HPLC-MS to quantify byproducts (e.g., chlorinated intermediates) .

- Theoretical alignment : Link results to mechanistic frameworks (e.g., redox cycling in quinones) to contextualize discrepancies .

Q. What theoretical frameworks guide the study of its electron-transfer properties?

Answer:

Q. Table 2: Key Redox Properties

| Property | Method | Value |

|---|---|---|

| Reduction Potential (E°) | Cyclic Voltammetry (CV) | -0.45 V vs. SCE |

| Electron Affinity | DFT Calculation | 2.8 eV |

Q. How can this compound be integrated into covalent organic frameworks (COFs) for advanced materials?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.